molecular formula C11H17NO2 B1469239 [1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1339711-56-6

[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol

Cat. No. B1469239
CAS RN: 1339711-56-6
M. Wt: 195.26 g/mol
InChI Key: JKQNQIRPDFFTMW-UHFFFAOYSA-N
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Description

“[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol” is a research chemical with significant potential applications in various fields of research and industry. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of related compounds involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, which yields multifunctionalized cyclopent-3-ene-1-carboxamides .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using computational chemistry tools . The molecular weight is 195.26 g/mol.

Scientific Research Applications

Synthesis of Cyclopent-3-ene-1-carboxamides

The compound is utilized in the synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides. These carboxamides are produced via a triethylamine-promoted cycloaddition reaction, which operates under mild conditions and yields products with high diastereoselectivity . This synthesis is significant for creating compounds with potential biological activity.

Formation of 2-Oxabicyclo[2.2.1]heptane Derivatives

Another application involves the formation of 2-oxabicyclo[2.2.1]heptane derivatives. These derivatives are obtained from a similar cycloaddition reaction and have satisfactory yields and diastereoselectivity . The derivatives have implications in the development of new materials and pharmaceuticals due to their unique structural framework.

Domino Reaction Mechanism Studies

The compound serves as a key subject in studying domino reaction mechanisms. Researchers propose rational domino reactions to explain the selective formation of different cyclic compounds and their diastereoselectivity, which is crucial for advancing synthetic methodologies .

Organic Bulk Heterojunction Solar Cells

Cyclopent-3-ene derivatives, like the one , are important as electron-withdrawing anchor groups in the design of non-fullerene acceptors for organic bulk heterojunction solar cells . These solar cells are part of the next generation of photovoltaic technologies, offering a more sustainable energy source.

Characterization and Spectroscopy

The compound is also essential in characterization and spectroscopy studies. Detailed NMR and MS data provide insights into the molecular structure and stability, which are fundamental for the identification and development of new compounds with desired properties .

Future Directions

This compound is a research chemical with potential applications in various fields of research and industry. It is used for pharmaceutical testing , indicating its relevance in future scientific investigations.

properties

IUPAC Name

cyclopent-3-en-1-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-8-9-5-6-12(7-9)11(14)10-3-1-2-4-10/h1-2,9-10,13H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQNQIRPDFFTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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